(2R)-N-Ethyl-2-hydroxypropanamide
Description
Contextualization within Alpha-Hydroxy Amide Chemistry
Alpha-hydroxy amides are a significant class of compounds that are integral as intermediates in a variety of organic transformations. wikipedia.org Their dual functionality, comprising a hydroxyl and an amide group, allows for diverse chemical modifications. These motifs are present in numerous natural products and pharmaceutically active molecules, highlighting their biological relevance. orgsyn.org
The synthesis of alpha-hydroxy amides can be approached through several established methods. A common route involves the amidation of the corresponding alpha-hydroxy acids. orgsyn.orgresearchgate.net Other synthetic strategies include the reduction of alpha-keto amides and enzymatic processes. orgsyn.orgresearchgate.net For instance, research has demonstrated the synthesis of alpha-hydroxy amides by first transforming amino acids into alpha-hydroxy acids, followed by amination. wikipedia.orgresearchgate.net The development of efficient and stereoselective methods for the synthesis of alpha-hydroxy amides remains an active area of research, driven by their utility in creating more complex molecular architectures. researchgate.netacs.org
Significance as a Chiral Building Block and Chiral Auxiliary
The utility of a chiral molecule in organic synthesis is often defined by its role as either a chiral building block or a chiral auxiliary. A chiral building block is a stereochemically pure compound that is incorporated into the final structure of a new molecule. (2R)-N-Ethyl-2-hydroxypropanamide, being derived from (R)-lactic acid, is a constituent of the "chiral pool," which comprises readily available, enantiomerically pure natural products. acs.org The use of such compounds is a cornerstone of stereoselective synthesis. ub.edu
A chiral auxiliary, on the other hand, is a temporary addition to a substrate that directs the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered. researchgate.netwikipedia.org While the closely related (S)-enantiomer has been noted for its use as a chiral auxiliary, the application of this compound in this capacity is less documented but holds similar theoretical potential. researchgate.net The principle of asymmetric induction, where a chiral center influences the formation of a new stereocenter, is fundamental to the function of chiral auxiliaries. wikipedia.org Lactate-derived ketones have been demonstrated to be versatile chiral auxiliaries in asymmetric synthesis, particularly in aldol (B89426) reactions to produce α-methyl-β-hydroxy ketones and aldehydes. researchgate.net This underscores the potential of related lactate (B86563) derivatives like this compound.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Chirality | (R) |
| Functional Groups | Amide, Hydroxyl |
Overview of Current Research Landscape and Emerging Trends
The current research landscape in the synthesis of chiral amides is marked by a drive towards more efficient and environmentally benign methodologies. Two prominent trends are organocatalysis and biocatalysis.
Organocatalysis , which utilizes small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov This approach avoids the use of potentially toxic and expensive metal catalysts. Research has explored the organocatalytic functionalization of cyclic α-hydroxyamides, demonstrating their utility as precursors for chiral cyclic imides and other complex nitrogen-containing ring systems. nih.gov The use of proline and its derivatives in catalyzing reactions like aldol additions to form α-hydroxy phosphonates showcases the potential of organocatalysis in creating chiral α-hydroxy carbonyl compounds. acs.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers high selectivity under mild conditions. sigmaaldrich.com Enzymatic strategies for the synthesis of chiral α-hydroxy amides have been developed, often involving a two-step process where an α-keto ester is first reduced with high enantioselectivity by an enzyme, followed by a lipase-catalyzed aminolysis to form the final chiral amide. acs.org The use of enzymes like D-lactate dehydrogenase for the stereoselective reduction of keto acids to furnish (R)-hydroxy acids further highlights the synergy between biocatalysis and the synthesis of chiral building blocks. ub.edu
Another significant trend is the development of novel methods for amide bond formation. Recently, cobalt-catalyzed, light-promoted synthesis of amides from alkenes and amines has been reported as a highly atom-economical approach. acs.org Such advancements in fundamental reaction chemistry are continually expanding the toolkit available for synthesizing molecules like this compound and its derivatives.
Table 2: Comparison of Modern Synthetic Trends for Chiral Amides
| Synthetic Trend | Key Features | Relevance to this compound |
|---|---|---|
| Organocatalysis | Metal-free, uses small organic molecules, high stereoselectivity. nih.gov | Offers potential for novel, asymmetric syntheses and functionalizations. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. sigmaaldrich.com | Enables enantiopure synthesis from prochiral precursors or via kinetic resolution. acs.orgub.edu |
| Novel Amidation | Increased atom economy, use of earth-abundant metals. acs.org | Provides more sustainable routes for the synthesis of the core amide structure. |
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2R)-N-ethyl-2-hydroxypropanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(8)4(2)7/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1 |
InChI Key |
PWHWWMHNXSWQLD-SCSAIBSYSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H](C)O |
Canonical SMILES |
CCNC(=O)C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r N Ethyl 2 Hydroxypropanamide and Stereoisomers
Chiral Auxiliary-Mediated Synthesis of (2R)-N-Ethyl-2-hydroxypropanamide
The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry during synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, after which the auxiliary can be removed and ideally recycled. wikipedia.org
Enantioselective Approaches Utilizing Pre-existing Chirality
Chiral auxiliaries introduce a pre-existing stereocenter, which allows for the diastereoselective formation of new stereocenters. Popular and effective chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgacs.org The synthesis begins by acylating the chiral auxiliary with a propanoyl group, which can then undergo diastereoselective α-hydroxylation or alkylation.
For instance, an N-propanoyl oxazolidinone can be enolized and then reacted with an electrophilic oxygen source to introduce the hydroxyl group. The steric hindrance provided by the substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) directs the approach of the electrophile, leading to a high degree of diastereoselectivity. youtube.comchem-station.com Similarly, pseudoephedrine amides can be enolized and subsequently alkylated with high diastereoselectivity. caltech.eduharvard.edu The resulting α-substituted amide can then be cleaved to yield the desired enantiomerically enriched carboxylic acid, which can be converted to the N-ethyl amide.
Diastereoselective Control in Carbon-Carbon Bond Formation
A key reaction in which chiral auxiliaries exert profound control is the aldol (B89426) reaction. chem-station.com To synthesize a precursor to this compound, an N-acetyl oxazolidinone can be used. Formation of a boron enolate, for example, using dibutylboron triflate and a tertiary amine base, generates a Z-enolate. This enolate then reacts with an appropriate aldehyde through a chair-like transition state, leading to the formation of a syn-aldol adduct with high diastereoselectivity. chem-station.com The stereochemistry of the newly formed hydroxyl and methyl groups is dictated by the stereocenter on the chiral auxiliary.
The following table illustrates the high diastereomeric ratios achievable in the alkylation of pseudoephedrine amides, a reaction type analogous to the introduction of the methyl group in the target compound.
| Electrophile | Diastereomeric Ratio (crude product) | Yield (%) |
|---|---|---|
| MeI | >99:1 | 95 |
| EtI | >99:1 | 92 |
| n-PrI | >99:1 | 94 |
| BnBr | >99:1 | 99 |
This data is representative of the high diastereoselectivity achieved in the alkylation of pseudoephedrine amides with various electrophiles, as reported in studies on asymmetric synthesis. harvard.edu
Auxiliary Selection and Recycling Strategies
The choice of chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. Evans oxazolidinones are widely used due to their high stereodirecting ability and the predictability of the product's stereochemistry. wikipedia.orgchem-station.com Pseudoephedrine is another excellent choice, being an inexpensive commodity chemical that provides high yields and diastereoselectivities in alkylations. caltech.edunih.gov
An essential aspect of sustainable synthesis is the ability to recycle the chiral auxiliary. After the desired stereocenter(s) have been established, the auxiliary is cleaved from the product. For oxazolidinone auxiliaries, this is often achieved by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide. acs.org The auxiliary can then be recovered and reused. acs.org Similarly, pseudoephedrine amides can be cleaved under acidic or basic conditions, or by reduction, to release the chiral product and recover the auxiliary. nih.gov For instance, a resin-bound pseudoephedrine has been developed that can be conveniently recycled with no significant loss in yield or enantiomeric excess of the products. acs.org
Direct Amidation of 2-Hydroxypropanoic Acid with Ethylamine (B1201723)
Direct amidation of carboxylic acids with amines is an atom-economical and environmentally benign method for forming amide bonds, as the only byproduct is water. sciepub.com However, this reaction is often challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com
Mechanistic Studies of Amide Bond Formation
The mechanism of direct amidation can proceed through several pathways, often facilitated by a catalyst. In catalyst-free thermal amidation, high temperatures are typically required to overcome the energy barrier of the ammonium carboxylate salt formation. mdpi.com
Catalytic approaches offer milder reaction conditions. Boronic acid catalysts are believed to activate the carboxylic acid by forming an acyloxyboron intermediate. rsc.orgnih.gov This intermediate is more electrophilic than the free carboxylic acid and is thus more susceptible to nucleophilic attack by the amine. Theoretical and experimental studies suggest that the reaction may proceed through a dimeric B-X-B (X = O, NR) motif, which activates the carboxylic acid while delivering the amine nucleophile. nih.gov
In the case of titanium-based catalysts like titanium tetrachloride (TiCl₄), the Lewis acidic metal center coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. researchgate.net The proposed mechanism for TiCl₄-assisted direct amidation involves the formation of a titanium-carboxylate complex. researchgate.net
Catalyst Development for Enhanced Reaction Efficiency and Selectivity
Significant research has focused on developing efficient catalysts for direct amidation. Boronic acids, particularly ortho-substituted arylboronic acids, have emerged as effective catalysts for the amidation of α-hydroxy acids. mdpi.com The presence of a hydroxyl group in the substrate can facilitate the reaction.
Group (IV) metal complexes, including those of titanium and zirconium, have also been shown to be active catalysts for direct amidation under relatively mild conditions. diva-portal.org For instance, titanium(IV) isopropoxide has been used as an efficient catalyst for the direct amidation of non-activated carboxylic acids.
Interestingly, the direct amidation of lactic acid with primary amines can also proceed efficiently under solvent- and catalyst-free conditions at elevated temperatures. researchgate.net This approach offers a particularly green and straightforward route to N-alkyl-2-hydroxypropanamides.
The following table summarizes the results for the direct amidation of lactic acid with various primary amines under catalyst-free conditions.
| Amine | Reaction Time (h) | Yield (%) |
|---|---|---|
| Aniline | 8 | 83 |
| 4-Methylaniline | 8 | 85 |
| 4-Methoxyaniline | 8 | 88 |
| 4-Chloroaniline | 10 | 80 |
| Benzylamine | 12 | 75 |
This data represents the yields obtained for the direct amidation of lactic acid with various primary amines under solvent- and catalyst-free conditions, as reported in the literature. researchgate.net
Boron-Catalyzed Amidation Systems
Boron-based catalysts have emerged as powerful tools for direct amidation reactions, offering a green and efficient alternative to traditional coupling reagents. ucl.ac.ukucl.ac.uk These methods typically involve the direct condensation of a carboxylic acid, such as (R)-lactic acid, with an amine, like ethylamine, where the primary byproduct is water. nih.gov
The mechanism of boron-catalyzed amidation often involves the activation of the carboxylic acid through the formation of an acyloxyboron intermediate. rsc.orgnih.gov This intermediate is more susceptible to nucleophilic attack by the amine compared to the free carboxylic acid. The efficiency of the catalyst is frequently linked to the Lewis acidity of the boron center, with electron-deficient boron compounds showing enhanced activity. rsc.orgjimcontent.com
Several types of boron catalysts have been investigated for amide synthesis:
Boronic Acids: Electron-deficient arylboronic acids have been shown to effectively catalyze the amidation of carboxylic acids. A key advantage is that these reactions can often proceed without racemization of chiral centers, which is critical for synthesizing stereopure compounds like this compound. rsc.orgjimcontent.com
Borate Esters: Catalysts such as tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have demonstrated high efficiency and broad substrate scope. nih.gov These reactions can be run under relatively mild conditions, and the removal of water, often with a Dean-Stark apparatus, drives the reaction to completion. nih.gov
Table 1: Comparison of Boron-Based Catalysts for Amidation This table is representative of findings in the field of boron-catalyzed amidation and illustrates the types of data generated from such research.
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Arylboronic Acid | 2,4-Bis(trifluoromethyl)phenylboronic acid | Toluene, reflux, molecular sieves | High yields, no racemization observed for α-amino acid derivatives. | rsc.org |
| Borate Ester | B(OCH₂CF₃)₃ | TAME or Toluene, reflux, Dean-Stark | High efficiency, broad substrate scope, reduced waste. | nih.gov |
| Boric Acid | B(OH)₃ | High temperature (165 °C) | Enables assembly of some amides without epimerization. | jimcontent.com |
Enzymatic and Biocatalytic Routes to Chiral Hydroxypropanamides
Biocatalysis offers a highly selective and sustainable path to chiral molecules. pharmasalmanac.com Enzymes operate under mild conditions and exhibit exceptional stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of enantiomerically pure compounds. frontiersin.orgnih.gov For chiral hydroxypropanamides, enzymatic strategies can involve either the kinetic resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral substrate. researchgate.netnih.gov
A common approach involves the use of hydrolases, particularly lipases, which can catalyze amide bond formation via aminolysis of a corresponding ester. researchgate.net For instance, a chiral α-hydroxy ester can react with an amine in the presence of a lipase (B570770) like Candida antarctica lipase B (CAL-B) to yield the desired chiral α-hydroxy amide with high conversion rates. researchgate.net
Enzyme Screening and Engineering for Stereospecificity
The success of a biocatalytic process hinges on the selection of an appropriate enzyme with the desired activity and stereospecificity. While nature provides a vast library of enzymes, they may not be perfectly suited for industrial processes or specific non-natural substrates. frontiersin.org Consequently, enzyme screening and protein engineering are crucial for developing robust biocatalysts. nih.gov
Enzyme Screening: Large collections of microorganisms are screened to identify enzymes, such as lipases, proteases, or amidases, that can catalyze the desired amidation reaction with high enantioselectivity.
Protein Engineering: Once a promising enzyme is identified, its properties can be enhanced through protein engineering techniques:
Directed Evolution: This method mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved performance (e.g., higher stereoselectivity, activity, or stability). This has been successfully applied to create transaminases for the synthesis of chiral amines like sitagliptin. frontiersin.orgnih.gov
Rational Design: This approach uses detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. nih.govrsc.org For example, by modifying the active site, researchers can alter substrate specificity or enhance enantioselectivity. Carboxylic acid reductases (CARs) have been rationally engineered to function as amide synthetases by exploiting their natural mechanism, which proceeds through an acyl-adenylate intermediate. polimi.it
Biocatalyst Immobilization and Reaction Optimization
For practical and economic viability, especially on an industrial scale, biocatalysts are often immobilized. nih.gov Immobilization involves confining the enzyme to a solid support material. This strategy offers several advantages:
Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, such as extreme pH, temperature, or organic solvents, thereby extending its operational lifetime. nih.gov
Easy Separation and Reusability: An immobilized enzyme can be easily separated from the reaction mixture by simple filtration, allowing for its reuse over multiple reaction cycles and simplifying product purification. nih.gov
Process Intensification: It allows for the use of continuous flow reactors, leading to more efficient and controlled manufacturing processes. mdpi.com
Common immobilization techniques include physical adsorption, entrapment in gels like calcium alginate, and covalent attachment to a solid support. mdpi.comnih.govyoutube.com Reaction conditions, such as solvent, temperature, pH, and substrate concentration, are carefully optimized to maximize both conversion and the enantiomeric excess of the product. polimi.it
Table 2: Overview of Immobilization Techniques for Biocatalysts This table summarizes common methods and their key features as described in the literature.
| Immobilization Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Physical Adsorption | Enzyme binds to the support via weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds). | Simple, inexpensive, minimal enzyme modification. | Enzyme leakage can occur due to weak binding. | youtube.com |
| Covalent Attachment | Enzyme is attached to the support via strong, stable covalent bonds. | Strong binding prevents enzyme leakage, high stability. | Can lead to loss of enzyme activity if the active site is involved. | youtube.com |
| Entrapment | Enzyme is physically trapped within a porous matrix, such as alginate or polyacrylamide gel. | Mild conditions, protects enzyme from the bulk environment. | Mass transfer limitations for the substrate and product can occur. | nih.gov |
| Cross-Linked Enzyme Aggregates (CLEAs) | Enzymes are precipitated and then chemically cross-linked to form insoluble, carrier-free macroparticles. | High catalyst loading, good stability, carrier-free. | Can be difficult to control the size and uniformity of aggregates. | mdpi.com |
Diversity-Oriented Synthesis (DOS) of Hydroxypropanamide-Containing Scaffolds
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to generate collections of structurally diverse small molecules. rsc.orgnih.gov Rather than targeting a single molecule, DOS aims to efficiently explore a wide range of chemical space by creating libraries of compounds with varied molecular skeletons or scaffolds. nih.gov The this compound core can serve as a starting point or a key building block in a DOS campaign to create novel compounds for biological screening.
Multicomponent Reactions for Structural Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all components, are a cornerstone of DOS. nih.govnumberanalytics.com They are highly convergent and atom-economical, allowing for the rapid generation of molecular complexity from simple starting materials. numberanalytics.com
Several classic MCRs are well-suited for creating or modifying hydroxypropanamide-containing structures:
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov By choosing appropriate starting materials, such as lactic acid or a derivative, one could incorporate the hydroxypropanamide motif into a larger, peptide-like scaffold.
Passerini Reaction: This three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide yields an α-acyloxy amide. nih.gov This reaction could be used to build scaffolds containing a related structural feature.
The combinatorial nature of MCRs allows for the creation of large libraries by simply varying the individual starting components, leading to significant structural diversification around the core hydroxypropanamide theme. dovepress.com
Tandem and Cascade Approaches to Complex Architectures
Tandem or cascade reactions are processes in which multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org These reactions are highly efficient and can lead to a dramatic increase in molecular complexity, often creating multiple rings and stereocenters in a predictable manner. nih.gov
A synthetic strategy could be envisioned where the formation or a subsequent reaction of this compound triggers a cascade sequence. For example, the hydroxyl and amide functionalities could be engineered to participate in a series of intramolecular reactions, leading to the formation of complex heterocyclic or polycyclic architectures. Such strategies are prized for their elegance and efficiency in constructing molecules that would otherwise require lengthy, linear synthetic sequences. rsc.orgnih.gov
Derivatization Strategies for this compound Analogues
The presence of both a hydroxyl and a secondary amide group in this compound offers two key sites for chemical modification. These derivatizations can alter the molecule's physical and chemical properties, leading to a diverse range of analogues with potentially unique applications.
Modification of Hydroxyl and Amide Functionalities
The hydroxyl group of this compound can undergo various reactions common to secondary alcohols. Esterification, for instance, can be achieved by reacting the compound with acyl chlorides or acid anhydrides. This modification can be used to introduce a wide array of functional groups, thereby tuning the lipophilicity and other properties of the resulting molecule. The choice of acylating agent can be tailored to introduce specific functionalities, such as reporter groups for biological assays or moieties that can participate in further chemical transformations. nih.gov
The amide functionality also presents opportunities for derivatization, although it is generally less reactive than the hydroxyl group. The N-H bond of the secondary amide can be deprotonated with a strong base, and the resulting anion can be reacted with various electrophiles. This allows for the introduction of substituents on the nitrogen atom, leading to the formation of tertiary amides. Such modifications can significantly impact the molecule's conformation and hydrogen bonding capabilities.
A summary of potential derivatization reactions for the hydroxyl and amide groups is presented in Table 1.
Table 1: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Reagent Examples | Product Type |
|---|---|---|---|
| Hydroxyl | Esterification | Acetyl chloride, Benzoyl chloride | O-Acyl derivative |
| Hydroxyl | Etherification | Alkyl halide (with base) | O-Alkyl derivative |
| Hydroxyl | Silylation | Trimethylsilyl chloride (TMSCl) | O-Silyl ether |
| Amide | N-Alkylation | Alkyl halide (with strong base) | N-Alkyl derivative |
| Amide | N-Acylation | Acyl chloride (with base) | N-Acyl derivative |
Stereoselective Formation of Related Chiral Amides
The synthesis of chiral amides related to this compound with high stereoselectivity is a key area of research. One of the most effective methods for achieving this is through the use of chiral starting materials. For instance, starting with enantiomerically pure (R)-lactic acid or its derivatives ensures the retention of the desired stereochemistry at the C2 position during the amidation reaction.
Chemoenzymatic methods offer a powerful alternative for the stereoselective synthesis of chiral amides. Lipases, for example, can be employed in the kinetic resolution of racemic mixtures of N-alkyl-2-hydroxypropanamides. nih.govnih.gov In a typical kinetic resolution, the enzyme will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers. For the synthesis of this compound, a lipase could be used to selectively acylate the (S)-enantiomer in a racemic mixture of N-ethyl-2-hydroxypropanamide, leaving the desired (2R)-enantiomer unreacted and in high enantiomeric excess.
The choice of enzyme and reaction conditions is crucial for achieving high enantioselectivity. A screening of different lipases and acyl donors can be performed to optimize the resolution process.
Table 2: Chemoenzymatic Approach to this compound
| Starting Material | Enzyme | Reaction Type | Product |
|---|---|---|---|
| Racemic N-Ethyl-2-hydroxypropanamide | Lipase (e.g., Candida antarctica lipase B) | Kinetic Resolution (Acylation) | This compound and (S)-O-Acyl-N-ethyl-2-hydroxypropanamide |
| (R)-Lactic acid | Amidase/Lipase | Direct Amidation | This compound |
Furthermore, diastereoselective reactions can be employed to create related chiral amides with multiple stereocenters. This can involve the reaction of a chiral amine with a derivative of lactic acid where a chiral auxiliary is attached. The auxiliary directs the stereochemical outcome of the reaction, and can be subsequently removed to yield the desired chiral amide.
Stereochemical Aspects and Control in 2r N Ethyl 2 Hydroxypropanamide Chemistry
Enantiomeric Excess (ee) Determination Methodologies
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers. csfarmacie.czyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. nih.govresearchgate.net The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. For α-hydroxy amides like (2R)-N-Ethyl-2-hydroxypropanamide, polysaccharide-based CSPs are often effective. nih.govnih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. nih.gov
| Chiral HPLC Parameters for Enantiomeric Separation | |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Detection | UV detector |
| Principle | Diastereomeric interactions between the enantiomers and the CSP lead to different retention times. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in conjunction with chiral auxiliary reagents is another powerful tool for determining enantiomeric excess. osi.lv The addition of a chiral solvating agent (CSA) to a solution of a chiral analyte can lead to the formation of transient diastereomeric complexes. rsc.orgnih.govunipi.itresearchgate.net These complexes have different NMR spectra, resulting in the splitting of signals corresponding to the enantiomers. The integration of these distinct signals allows for the calculation of the enantiomeric ratio. Derivatives of lactic acid itself can serve as effective CSAs for other classes of compounds, highlighting the utility of this structural motif in chiral recognition. rsc.orgnih.govresearchgate.net
Alternatively, a chiral derivatizing agent (CDA) can be used to convert the enantiomers into a mixture of diastereomers through a covalent bond. These diastereomers have distinct NMR spectra, allowing for their quantification.
Diastereoselective Induction Mechanisms
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. The enantiomer of the title compound, (2S)-N-Ethyl-2-hydroxypropanamide (also known as (S)-N-ethyl lactamide), and similar lactate-derived structures, can function as effective chiral auxiliaries, particularly in diastereoselective aldol (B89426) reactions. smolecule.comnih.govyoutube.com
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. wikipedia.orgmasterorganicchemistry.com When a chiral auxiliary is attached to the enolate component, it can effectively shield one face of the enolate, leading to a preferential attack of the electrophile (an aldehyde) from the less hindered face. This results in the formation of one diastereomer in excess over the other. github.iolibretexts.orgnumberanalytics.com
The stereochemical outcome of these reactions is often rationalized using the Zimmerman-Traxler model , which proposes a six-membered, chair-like transition state. youtube.commasterorganicchemistry.comlibretexts.org In this model, the metal cation (often lithium or boron) coordinates to both the enolate oxygen and the aldehyde oxygen. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions in the transition state to minimize steric interactions. The chiral auxiliary, by virtue of its own stereochemistry and steric bulk, dictates the facial selectivity of the reaction by forcing a particular arrangement of the transition state assembly. For lactate-derived auxiliaries, the stereocenter adjacent to the carbonyl group of the amide plays a crucial role in directing the approach of the aldehyde. youtube.com
Chiral Recognition in Reaction Intermediates and Transition States
Chiral recognition is the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. In the context of diastereoselective reactions involving this compound or its enantiomer as a chiral auxiliary, this recognition occurs at the level of the reaction intermediates and, most critically, the transition states.
As described by the Zimmerman-Traxler model for the aldol reaction, the formation of a rigid, chair-like transition state is key to achieving high diastereoselectivity. youtube.commasterorganicchemistry.comlibretexts.org The chiral auxiliary, being an integral part of this transition state, establishes a well-defined chiral environment. The non-covalent interactions within this transient assembly, such as steric hindrance and dipole-dipole interactions, are responsible for the energetic differentiation of the possible diastereomeric transition states.
For an N-lactamide auxiliary, the stereogenic center at C2, along with the substituents on the nitrogen and the enolate, creates a specific three-dimensional landscape. The incoming aldehyde will approach this chiral enolate in a way that minimizes steric clashes. For example, the bulky group on the aldehyde will preferentially orient itself in a pseudo-equatorial position in the chair-like transition state. The chiral auxiliary, in turn, will adopt a conformation that minimizes its own steric interactions with the rest of the transition state assembly. This interplay of steric and electronic factors leads to one diastereomeric transition state being significantly lower in energy than the others, thus funneling the reaction towards a single stereoisomeric product. Computational modeling can be a powerful tool to visualize and quantify the energetic differences between these transient states.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete picture of the atomic connectivity and stereochemistry can be assembled. Due to the absence of comprehensive published spectra for (2R)-N-Ethyl-2-hydroxypropanamide, the following data and interpretations are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.
High-Field ¹H NMR for Proton Environment Analysis
High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethyl group and the 2-hydroxypropanamide backbone.
The ethyl group gives rise to a characteristic triplet for the methyl protons (H-5) and a quartet for the methylene (B1212753) protons (H-4), resulting from spin-spin coupling with each other. The methylene protons are further coupled to the amide proton (N-H), which may result in a more complex multiplet. The methine proton (H-2) on the stereogenic center is anticipated to appear as a quartet due to coupling with the adjacent methyl protons (H-3). The hydroxyl proton (O-H) typically appears as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O. The amide proton (N-H) is expected to be a broad triplet, coupling with the adjacent methylene protons (H-4).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (CH₃-CH₂) | ~1.15 | Triplet (t) | ~7.2 |
| H-3 (CH₃-CH) | ~1.35 | Doublet (d) | ~6.8 |
| H-4 (CH₂-NH) | ~3.25 | Multiplet (m) | - |
| H-2 (CH-OH) | ~4.20 | Quartet (q) | ~6.8 |
| OH | Variable (Broad s) | Singlet (s) | - |
| NH | Variable (Broad t) | Triplet (t) | ~5.5 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. In this compound, five distinct carbon signals are expected. The carbonyl carbon (C-1) of the amide group will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbon bearing the hydroxyl group (C-2) will also be significantly downfield. The remaining aliphatic carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (CH₃-CH₂) | ~15.0 |
| C-3 (CH₃-CH) | ~21.0 |
| C-4 (CH₂-NH) | ~35.0 |
| C-2 (CH-OH) | ~68.0 |
| C-1 (C=O) | ~175.0 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. ias.ac.indergipark.org.tr
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. ias.ac.in For this compound, a COSY spectrum would show a clear correlation between the methyl (H-5) and methylene (H-4) protons of the ethyl group. It would also show a correlation between the methine proton (H-2) and the methyl protons (H-3) of the lactamide (B1674226) moiety, as well as between the amide proton (N-H) and the methylene protons (H-4).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). ias.ac.in An HSQC spectrum would link the predicted proton signals to their corresponding carbon signals listed in the tables above, for example, connecting the quartet at ~4.20 ppm (H-2) to the carbon signal at ~68.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together different fragments of the molecule. Key HMBC correlations would include:
A correlation from the ethyl methylene protons (H-4) to the carbonyl carbon (C-1).
A correlation from the methine proton (H-2) to the carbonyl carbon (C-1).
A correlation from the lactamide methyl protons (H-3) to the carbonyl carbon (C-1). These correlations would definitively establish the connectivity of the ethyl group to the amide nitrogen and the 2-hydroxypropyl group to the carbonyl carbon.
Variable Temperature NMR for Conformational Studies
Amide bonds are known to exhibit restricted rotation at room temperature due to the partial double bond character of the C-N bond. This can lead to the existence of two stable conformers (E/Z or syn/anti). Variable-temperature (VT) NMR studies can provide insight into this dynamic process.
For this compound, it is possible that at low temperatures, separate signals for the two conformers could be observed, particularly for the protons near the amide bond (H-4 and N-H). As the temperature is increased, the rate of rotation around the C-N bond would increase. This would cause the distinct signals of the two conformers to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Such a study would allow for the determination of the energy barrier to rotation.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.
The most prominent features would include a strong, broad absorption for the O-H stretch of the hydroxyl group, a sharp band for the N-H stretch of the secondary amide, and a very strong absorption for the C=O stretch (Amide I band). The N-H bending vibration (Amide II band) would also be a significant feature.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H Stretch | Alcohol |
| ~3300 (sharp) | N-H Stretch | Secondary Amide |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| ~1640 (strong) | C=O Stretch | Amide I Band |
| ~1550 | N-H Bend | Amide II Band |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. While specific experimental Raman spectra for this compound are not widely published, the expected vibrational modes can be predicted based on its functional groups. Key Raman-active vibrations would include stretching and bending modes of the C-C, C-H, C-N, C=O (Amide I band), and O-H groups. The amide region of the spectrum would be of particular interest, with the Amide I (primarily C=O stretch), Amide II (N-H bending and C-N stretching), and Amide III (a complex mix of C-N stretching and N-H bending) bands providing conformational sensitivity. The chiral center, C2, and its substituents would also exhibit characteristic vibrations, the frequencies of which are sensitive to the molecule's stereochemistry.
Computational Corroboration of Experimental Vibrational Spectra
In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the vibrational spectra of molecules like this compound. researchgate.netnih.gov These calculations can provide theoretical Raman and infrared spectra that aid in the assignment of experimentally observed vibrational bands. By modeling the molecule's geometry and electronic structure, DFT calculations can predict the frequencies and intensities of its normal modes of vibration. cardiff.ac.uk For a comprehensive analysis, theoretical spectra are often calculated for various possible conformers of the molecule, and the resulting spectra are Boltzmann-averaged to best represent the experimental spectrum of the conformational ensemble at a given temperature. Such computational studies are crucial for definitively assigning spectral features to specific molecular motions and for understanding how intermolecular interactions, such as hydrogen bonding, may influence the vibrational spectrum. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides the precise mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C₅H₁₁NO₂. The exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
Table 1: Computed Monoisotopic Mass of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₂ | PubChem |
This high level of mass accuracy allows for the unambiguous identification of the compound in complex mixtures and confirms its elemental composition.
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group or the nitrogen atom.
Loss of small neutral molecules: Elimination of water (H₂O) from the hydroxyl group or carbon monoxide (CO) from the amide functionality.
Cleavage of the amide bond: Dissociation of the C-N bond, leading to the formation of acylium ions or amine-containing fragments.
The specific fragmentation pattern would provide a roadmap of the molecule's connectivity. Chiral differentiation using mass spectrometry alone is generally not possible, but by using a chiral reference compound or a chiral selector, diastereomeric complexes can be formed that may exhibit different fragmentation patterns in MS/MS experiments. polyu.edu.hk
Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. This technique provides information about the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. For a chiral molecule like this compound, different conformers can have distinct CCS values. While experimental IMS data is scarce, predicted CCS values can be calculated using computational methods.
Table 2: Predicted Collision Cross Section (CCS) Values for N-Ethyl-2-hydroxypropanamide Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 118.08626 | 124.8 |
| [M+Na]⁺ | 140.06820 | 131.0 |
| [M-H]⁻ | 116.07170 | 124.0 |
| [M+NH₄]⁺ | 135.11280 | 146.4 |
| [M+K]⁺ | 156.04214 | 131.3 |
| [M+H-H₂O]⁺ | 100.07624 | 120.3 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
These predicted values serve as a reference for identifying the compound in IMS-MS analyses and can help in characterizing its gas-phase conformational landscape.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic circular dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com It is a powerful method for determining the absolute configuration of chiral centers. The ECD spectrum of this compound would be the mirror image of its enantiomer, (2S)-N-Ethyl-2-hydroxypropanamide.
The chromophores within the molecule, primarily the amide group (n → π* and π → π* transitions), will give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center. nih.gov While an experimental ECD spectrum for this specific compound is not published, theoretical calculations of ECD spectra using time-dependent density functional theory (TD-DFT) are a standard approach to predict the spectrum and correlate it to the absolute configuration. q-chem.com By comparing the computationally predicted spectrum for the (R)-configuration with an experimentally measured spectrum, the absolute stereochemistry of a sample can be confidently assigned.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
While spectroscopic methods provide invaluable information about the molecule in solution, X-ray crystallography offers a definitive picture of the molecule's structure in the solid state, including its absolute configuration.
The "gold standard" for determining the absolute configuration of a chiral molecule is Single Crystal X-ray Diffraction (SCXRD). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, from which the precise positions of all atoms can be determined.
For a chiral molecule, the analysis of anomalous dispersion effects allows for the unambiguous determination of the absolute stereochemistry, often expressed through the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.
Although no published SCXRD studies were found specifically for this compound, the expected data from such a study on a closely related simple chiral amide is outlined in the table below.
Table 2: Hypothetical Crystallographic Data for a Generic (R)-N-Alkyl-2-hydroxypropanamide
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.5, 12.3, 8.1 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1044.9 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
This data not only confirms the absolute configuration but also provides precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation in the crystalline state. This solid-state conformation can then be compared with the solution-state conformations determined by spectroscopic and computational methods.
A significant practical challenge in SCXRD is obtaining single crystals of sufficient quality. Many small, flexible molecules like this compound can be difficult to crystallize. In such cases, co-crystallization can be a powerful strategy.
This involves crystallizing the target molecule with a second molecule, known as a co-former. The co-former is chosen for its ability to form regular, well-defined intermolecular interactions (e.g., hydrogen bonds, halogen bonds) with the target molecule, thereby facilitating the formation of a stable, ordered crystal lattice.
For a chiral molecule, a chiral co-former can be used in a process known as chiral resolution, where only one enantiomer of the target molecule will co-crystallize with the chiral co-former. Alternatively, an achiral co-former can be used to simply promote the crystallization of the racemic or enantiopure target. Once a co-crystal is obtained, SCXRD analysis can proceed as usual to determine the structure and absolute configuration of the target molecule within the co-crystal lattice. This strategy significantly expands the applicability of X-ray crystallography to molecules that are otherwise recalcitrant to crystallization.
Computational Chemistry and Theoretical Modeling of 2r N Ethyl 2 Hydroxypropanamide
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for elucidating the properties of molecules like (2R)-N-Ethyl-2-hydroxypropanamide. These methods allow for the detailed exploration of the molecule's potential energy surface and the prediction of various chemical and physical characteristics.
Geometry Optimization and Conformational Landscapes
The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds, particularly the C-N amide bond and the C-C bond of the propanamide backbone. Theoretical studies on similar N-alkyl amides and hydroxy amides indicate that the amide bond predominantly exists in a trans conformation due to steric hindrance, which would be expected for this compound as well. nih.govnih.gov
Geometry optimization using DFT methods, such as B3LYP with a 6-31G* basis set or higher, would likely reveal several low-energy conformers. These conformers would differ in the orientation of the ethyl group relative to the amide plane and the orientation of the hydroxyl group. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the amide oxygen is a plausible interaction that would significantly stabilize certain conformations. researchgate.net Conformational analysis of related molecules like 3-mercapto-propanamide has shown the importance of such intramolecular interactions in determining the most stable structures.
A hypothetical potential energy surface scan for the rotation around the C-N bond would show a high energy barrier for the cis conformation, reinforcing the preference for the trans isomer. The relative energies of the different stable conformers are expected to be within a few kcal/mol of each other, suggesting that multiple conformations may be present at room temperature.
Prediction of Spectroscopic Parameters (NMR shifts, vibrational frequencies, ECD spectra)
Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.
NMR Shifts: The prediction of 1H and 13C NMR chemical shifts can be achieved with good accuracy using DFT calculations. researchgate.net The chemical shifts are sensitive to the conformational state of the molecule. For instance, the protons of the ethyl group and the methyl group on the chiral center would exhibit distinct chemical shifts depending on their spatial relationship with the carbonyl and hydroxyl groups. Advanced computational approaches, including the use of machine learning, are enhancing the accuracy of NMR predictions. researchgate.net
Vibrational Frequencies (IR Spectra): The calculated vibrational spectrum provides a detailed fingerprint of the molecule. For this compound, key vibrational modes would include the N-H stretch, C=O stretch (Amide I band), and O-H stretch. Studies on simple amides and their hydrogen-bonded dimers show that the Amide I band is particularly sensitive to the local environment and hydrogen bonding. acs.orgnih.gov The O-H stretching frequency would be a clear indicator of intramolecular hydrogen bonding, with a red shift expected for the hydrogen-bonded conformer. nih.gov
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Notes |
| O-H Stretch (free) | ~3600 | Sharp peak |
| O-H Stretch (H-bonded) | ~3450 | Broader peak, red-shifted |
| N-H Stretch | ~3300 | Broad due to hydrogen bonding |
| C-H Stretch (alkyl) | 2850-3000 | Multiple peaks |
| C=O Stretch (Amide I) | ~1650 | Intense absorption, sensitive to conformation |
| N-H Bend (Amide II) | ~1550 | Coupled with C-N stretch |
| C-N Stretch | ~1400 | |
| C-O Stretch | ~1100 |
ECD Spectra: Given that this compound is a chiral molecule, Electronic Circular Dichroism (ECD) spectroscopy is a valuable technique for its stereochemical analysis. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum, allowing for the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. The sign and intensity of the Cotton effects in the ECD spectrum are highly dependent on the molecular conformation.
Analysis of Electronic Structure and Bonding (e.g., NBO, MEP)
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electronic delocalization and donor-acceptor interactions within the molecule. For this compound, a key interaction is the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (nN → π*C=O). yale.edu This interaction is characteristic of the amide resonance and contributes to the planarity of the amide bond and its high rotational barrier. NBO analysis can also quantify the strength of intramolecular hydrogen bonds by examining the interaction between the lone pair of the acceptor oxygen and the antibonding orbital of the donor O-H bond. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis: The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and the hydroxyl oxygen, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. The N-H and O-H protons would exhibit a positive potential (blue), identifying them as hydrogen bond donors and sites for nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the chemical reactivity of molecules based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gaps and Chemical Softness/Hardness
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, while the LUMO is likely to be the π* orbital of the carbonyl group. yale.edu
Chemical hardness (η) and softness (S) are related to the HOMO-LUMO gap. Hardness can be approximated as η ≈ (ELUMO - EHOMO) / 2, and softness as S = 1/η. Molecules with a small HOMO-LUMO gap are considered "soft," while those with a large gap are "hard."
Interactive Table: Hypothetical FMO Properties of this compound
| Property | Hypothetical Value | Interpretation |
| EHOMO | -9.5 eV | Electron-donating ability |
| ELUMO | 1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 11.0 eV | Indicates high kinetic stability |
| Chemical Hardness (η) | 5.5 eV | Relatively hard molecule |
| Chemical Softness (S) | 0.18 eV⁻¹ | Relatively low reactivity |
Fukui Functions for Nucleophilic and Electrophilic Sites
Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
For nucleophilic attack (attack by a nucleophile) , the relevant Fukui function is f+(r), which is calculated from the electron densities of the neutral molecule and its anion. The site with the highest value of f+(r) is the most favorable for nucleophilic attack. For this compound, this is expected to be the carbonyl carbon.
For electrophilic attack (attack by an electrophile) , the relevant Fukui function is f-(r), calculated from the neutral molecule and its cation. The site with the highest value of f-(r) is the most susceptible to electrophilic attack. In this molecule, the carbonyl oxygen and the nitrogen atom would likely be the primary sites. nih.gov
Condensed Fukui functions, which partition the total Fukui function into atomic contributions, provide a more quantitative prediction of atom-specific reactivity.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. Although no dedicated MD simulation studies for this compound have been identified, we can extrapolate its likely behavior from studies on analogous short-chain amides.
The conformation and dynamics of this compound are expected to be significantly influenced by the surrounding solvent due to the presence of hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygens).
In a polar protic solvent like water, the molecule would engage in extensive hydrogen bonding. MD simulations of similar small amides, such as N-methylacetamide, in aqueous solution have shown that the solvent forms a structured shell around the molecule. This solvation shell can influence the rotational barriers of the molecule's flexible bonds, such as the C-N amide bond and the C-C bonds of the ethyl and methyl groups. The constant formation and breaking of hydrogen bonds between the solvent and the solute would lead to rapid fluctuations in the local environment, affecting the conformational preferences of the molecule. For instance, water molecules can bridge different functional groups within the same molecule, stabilizing certain conformations that might be less favorable in the gas phase.
In a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor but not a donor. This would lead to a different pattern of intermolecular interactions compared to water. The solvent would primarily interact with the N-H and O-H groups of this compound. The dynamics of the solvent shell would still play a crucial role in the conformational landscape of the molecule.
In a nonpolar solvent like hexane (B92381), the dominant intermolecular forces would be weaker van der Waals interactions. In such an environment, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen would likely be more prevalent, leading to more compact conformations. The absence of strong solute-solvent interactions would result in a different dynamic behavior, with conformational changes being more dependent on the internal energy landscape of the molecule itself.
A hypothetical representation of the influence of solvent on the dihedral angle of the C-C bond adjacent to the hydroxyl group is presented in the table below. This data is illustrative and based on general principles of solvent effects on similar molecules.
| Solvent | Predominant Intermolecular Forces | Expected Dominant Conformation (Illustrative Dihedral Angle) |
| Water (Polar Protic) | Hydrogen Bonding | Extended (approx. 180°) |
| DMSO (Polar Aprotic) | Dipole-Dipole, H-bond accepting | Intermediate (approx. 120°) |
| Hexane (Nonpolar) | Van der Waals | Folded (Intramolecular H-bond, approx. 60°) |
This table is for illustrative purposes to demonstrate the expected trend and is not based on experimental data for this specific compound.
The potential for hydrogen bonding in this compound suggests that it may exhibit self-aggregation behavior, particularly in nonpolar solvents or at high concentrations. The amide group is well-known for its ability to form strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. The presence of the hydroxyl group provides an additional site for hydrogen bonding, potentially leading to more complex, three-dimensional aggregation networks.
Computational studies on the aggregation of chiral molecules have shown that stereochemistry can play a significant role in the structure of the resulting aggregates. nih.govrsc.orgnih.gov For this compound, the chiral center could direct the formation of specific supramolecular structures. MD simulations could be employed to explore the stability of different dimeric and oligomeric arrangements, identifying the most favorable intermolecular hydrogen bonding patterns.
For example, a common aggregation motif for amides is the formation of a head-to-tail hydrogen-bonded chain. The chirality of this compound could induce a helical twist in such a chain. The stability of these aggregates would be a balance between the enthalpic gain from hydrogen bond formation and the entropic cost of ordering the molecules.
The table below illustrates a hypothetical comparison of dimerization energies in different solvents, which would be a key output from such computational studies.
| Solvent | Dimerization Energy (kcal/mol) - Hypothetical | Predominant Dimer Structure (Hypothetical) |
| Water | -2 to -4 | Weakly associated, solvent-separated |
| Chloroform | -5 to -8 | Head-to-tail hydrogen-bonded |
| Hexane | -7 to -10 | Strong head-to-tail hydrogen-bonded |
This table presents hypothetical data to illustrate the expected influence of the solvent on aggregation and is not based on experimental findings for this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the exploration of different reaction pathways.
This compound can participate in various chemical reactions, such as hydrolysis of the amide bond or reactions involving the hydroxyl group. Computational methods, particularly density functional theory (DFT), can be used to model these reactions.
For the acid-catalyzed hydrolysis of the amide bond, a plausible mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This leads to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethylamine (B1201723) would yield lactic acid. Each step in this process proceeds through a transition state, which represents the highest energy point along the reaction coordinate.
Computational chemists can calculate the geometry and energy of these transition states. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical parameter for determining the reaction rate. A hypothetical reaction profile for the first step of hydrolysis is presented below.
| Reaction Step | Reactants | Transition State | Product (Intermediate) | Activation Energy (Ea) (kcal/mol) - Hypothetical |
| Nucleophilic Attack | Protonated this compound + H₂O | [H₂O---C(O)H-N-...]‡ | Tetrahedral Intermediate | 15-20 |
This table contains hypothetical activation energy values for illustrative purposes.
In many chemical reactions, multiple reaction pathways can compete with each other. For instance, under basic conditions, the hydrolysis of this compound would proceed through a different mechanism, likely involving the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Another potential competing reaction could involve the hydroxyl group. For example, in the presence of a strong base, the hydroxyl group could be deprotonated, and the resulting alkoxide could participate in subsequent reactions.
Computational modeling allows for the exploration of these competing pathways. By calculating the activation energies for each potential reaction channel, chemists can predict which pathway is more favorable under a given set of conditions. For example, a comparison of the activation energies for acid-catalyzed versus base-catalyzed hydrolysis would reveal the preferred conditions for this transformation.
A hypothetical comparison of activation energies for competing pathways is shown below.
| Reaction Pathway | Catalyst | Rate-Determining Step (Hypothetical) | Calculated Activation Energy (kcal/mol) - Hypothetical |
| Amide Hydrolysis | Acid (H₃O⁺) | Water attack on protonated amide | 18 |
| Amide Hydrolysis | Base (OH⁻) | Hydroxide attack on amide | 22 |
| O-Alkylation | Base/Alkyl Halide | SN2 reaction at the hydroxyl group | 25 |
The data in this table is hypothetical and serves to illustrate how computational chemistry can be used to compare competing reaction channels.
Mechanistic Investigations of Reactions Involving 2r N Ethyl 2 Hydroxypropanamide
Role as a Chiral Auxiliary in Enantioselective Transformations
As a chiral auxiliary, (2R)-N-Ethyl-2-hydroxypropanamide is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product. The effectiveness of this auxiliary lies in its ability to create a chiral environment that biases the approach of reagents to one face of the molecule over the other.
Stereocontrol in Aldol (B89426) Condensations
The aldol reaction, a cornerstone of carbon-carbon bond formation, can be rendered highly diastereoselective through the use of chiral auxiliaries like this compound. While direct studies on this specific auxiliary are limited in publicly available literature, extensive research on closely related "lactate auxiliaries" provides a strong basis for understanding its mechanistic role. youtube.com
The stereocontrol exerted by these auxiliaries is typically achieved through the formation of a rigid, chelated transition state. The process begins with the deprotonation of the α-carbon of an acyl derivative of the auxiliary to form a specific enolate (often the Z-enolate). This enolate then reacts with an aldehyde. The stereochemical outcome is dictated by the conformation of the six-membered ring Zimmerman-Traxler transition state, in which the metal cation of the enolate chelates to both the enolate oxygen and the aldehyde carbonyl oxygen. youtube.com
The substituent on the chiral auxiliary, in this case, the methyl group at the C2 position, orients itself in a pseudo-equatorial position within the chair-like transition state to minimize steric hindrance. This preferred arrangement blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This facial bias leads to the preferential formation of one diastereomer of the aldol adduct over the other. For lactate-derived auxiliaries, high levels of diastereoselectivity are often observed, leading to the formation of syn-aldol products. youtube.comyoutube.com The auxiliary can then be removed through hydrolysis or other methods to yield the chiral β-hydroxy carbonyl compound.
Table 1: Diastereoselectivity in Aldol-Type Reactions Using Chiral Auxiliaries
| Chiral Auxiliary System | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| N-acyloxazolidinone | Benzaldehyde | up to 32:1 (favoring anti) | nih.gov |
| N-acetyl thiazolidinethione | Various | >98:2 (favoring syn) | chempedia.info |
| Expected for Lactate (B86563) Auxiliary | Various | High (favoring syn) | youtube.com |
This table presents data for related chiral auxiliaries to illustrate the principle of diastereoselection. The expected outcome for a lactate-type auxiliary is included for comparative purposes.
Asymmetric Nucleophilic Addition Reactions
The application of this compound as a chiral auxiliary extends to other asymmetric nucleophilic addition reactions beyond aldol condensations. The underlying principle remains the same: the chiral auxiliary creates a diastereotopic environment that directs the approach of a nucleophile to a prochiral electrophilic center.
A key example of this is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. When the nucleophile is derived from a substrate bearing a chiral auxiliary like an N-alkyl-2-hydroxypropanamide derivative, the stereochemical outcome of the conjugate addition can be effectively controlled. The formation of a rigid, chelated intermediate involving the auxiliary, the substrate, and a Lewis acid can create a well-defined chiral pocket. This directs the approach of the α,β-unsaturated electrophile, leading to the formation of one enantiomer of the product in excess. For instance, the use of N-alkyl-2,2′-bipyrrolidine derivatives as organocatalysts in the Michael addition of ketones and aldehydes to nitroolefins has demonstrated excellent yields and enantioselectivities. researchgate.net In some cases, an unexpected reversal of diastereoselectivity has been observed, which is attributed to the formation of an internal hydrogen bond between a hydroxyl group on the nucleophile and the catalyst, leading to a rigid cis-enamine intermediate. researchgate.net
Furthermore, chiral auxiliaries are instrumental in the synthesis of complex molecules such as β-hydroxy-α-amino acids. In one approach, a chiral nickel(II) complex catalyzes the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, yielding anti α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov The thiazolidinethione acts as a chiral auxiliary that can be readily converted to an amide, and the azido (B1232118) group can be reduced to an amine, providing a versatile route to these important building blocks.
Coordination Chemistry and Metal-Ligand Interactions
The hydroxyl and amide groups of this compound are excellent coordinating ligands for metal ions. This ability to form stable complexes is central to its function as a chiral auxiliary and also opens up possibilities for its use in transition metal catalysis and for studying metal ion speciation.
Chelation Control in Transition Metal Catalysis
Chelation, the formation of two or more coordinate bonds between a polydentate ligand and a single central metal atom, is a powerful tool for controlling reactivity and selectivity in transition metal catalysis. The bidentate nature of this compound, with its hydroxyl and carbonyl oxygen atoms, allows it to form stable five- or six-membered chelate rings with a metal center.
When this chiral ligand is coordinated to a transition metal catalyst, it can create a well-defined and asymmetric coordination sphere. This chiral environment can then influence the outcome of a catalytic reaction, leading to enantioselective transformations. For example, in chelation-assisted C-H functionalization reactions, a coordinating group on the substrate directs a metal catalyst to a specific C-H bond. rsc.org If a chiral ligand is part of the catalyst system, this directed transformation can be rendered asymmetric.
While specific examples detailing the use of this compound itself in chelation-controlled catalysis are not widely reported, the principle is well-established. The coordination of the ligand to the metal can influence the regioselectivity and stereoselectivity of processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The rigid conformation imposed by the chelate ring can effectively block certain coordination sites on the metal, directing the substrate to bind in a specific orientation and leading to the formation of a single enantiomer of the product.
Speciation Studies with Metal Ions (e.g., Vanadium(V))
The interaction of this compound with metal ions in solution can lead to the formation of various complex species, and understanding this speciation is crucial for elucidating its biological and chemical activity. Vanadium, a biologically relevant transition metal, is known to exist in multiple oxidation states and to form a variety of complexes with organic ligands. nih.gov
Studies on the interaction of Vanadium(V) with α-hydroxycarboxylic acids, which are structurally analogous to this compound, have been conducted using techniques such as 51V NMR and IR spectroscopy. nih.gov These studies have revealed the formation of several complex species with different stoichiometries, including 1:1, 2:2, and 3:2 (metal:ligand) complexes. The formation and relative concentrations of these species are highly dependent on factors such as pH and the concentrations of the metal and ligand. nih.gov
At a neutral pH of 7.06, the formation constants for the predominant reactions between vanadate (B1173111) and α-hydroxycarboxylic acids have been determined. nih.gov The proposed structures for these complexes in aqueous solution involve pentacoordinate vanadium in a trigonal-bipyramidal geometry for the 1:1 and 2:2 complexes. nih.gov For the 3:2 complex, it is suggested that the central vanadium atom is in an octahedral coordination environment. nih.gov These findings provide a framework for understanding how this compound, with its similar α-hydroxy amide functionality, is likely to interact with Vanadium(V) and other metal ions in solution, forming a variety of structurally distinct complexes.
Table 2: Speciation Data for Vanadate and α-Hydroxycarboxylic Acid Systems
| Reaction | Formation Constant (K) at pH 7.06 | Proposed Geometry of Vanadium | Reference |
| V + L ⇌ VL | 26 ± 1 M⁻¹ | Trigonal-bipyramidal | nih.gov |
| 2VL ⇌ V₂L₂ | (6.8 ± 0.4) x 10³ M⁻¹ | Trigonal-bipyramidal | nih.gov |
| V₂L₂ + V ⇌ V₃L₂ | (3.5 ± 0.3) x 10³ M⁻¹ | Central V: Octahedral, Terminal V: Trigonal-bipyramidal | nih.gov |
V represents vanadate and L represents the α-hydroxycarboxylic acid ligand.
Pathways of Oxidation and Reduction
The functional groups of this compound, the secondary alcohol and the secondary amide, are susceptible to oxidation and reduction, respectively. These transformations provide pathways to other valuable chiral building blocks.
The secondary hydroxyl group of this compound can be oxidized to a carbonyl group to yield the corresponding α-keto amide, (2R)-N-Ethyl-2-oxopropanamide. smolecule.com This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds through the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon atom. The stereochemical integrity of the chiral center is lost during this process if the starting material is racemic, but with a chiral starting material, the resulting α-keto amide can still be a useful chiral intermediate.
Conversely, the amide functionality can be reduced to an amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This is followed by the elimination of the carbonyl oxygen, which is coordinated to the aluminum, to form an iminium ion intermediate. A second hydride ion then attacks the iminium carbon to yield the final amine product, (2R)-N-Ethyl-2-hydroxypropan-1-amine. smolecule.com In this reduction, the chiral center at the C2 position is generally not affected, allowing for the synthesis of chiral amino alcohols.
Kinetic and Thermodynamic Aspects of Reactivity
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the documented kinetic and thermodynamic data for reactions involving this compound. While general principles of amide reactivity are well-established, specific quantitative parameters such as reaction rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for reactions involving this particular chiral compound are not reported.
The reactivity of amides is broadly understood to be influenced by factors such as the nature of the substituents on both the acyl carbon and the nitrogen atom, as well as the reaction conditions (e.g., temperature, pH, solvent, and catalyst). For this compound, the presence of a hydroxyl group at the α-position and an ethyl group on the nitrogen atom would be expected to influence its reactivity in comparison to simpler amides. The chiral center at the C2 position also introduces stereochemical considerations into its reactions.
In the absence of specific experimental data for this compound, a detailed analysis of its reaction kinetics and thermodynamics is not possible. Further empirical research, including kinetic studies under various conditions and calorimetric measurements, would be required to elucidate these aspects of its chemical behavior. Such studies would provide valuable insights into the reaction mechanisms, stability, and potential applications of this compound.
Applications in Advanced Organic Synthesis and Methodology Development
Utilization as a Chiral Building Block for Natural Products and Analogues
The primary literature lacks specific examples of the total synthesis of natural products or their analogues that explicitly employ (2R)-N-Ethyl-2-hydroxypropanamide as a chiral building block. Chiral α-hydroxy amides are a recognized class of versatile synthons, offering a combination of a stereogenic center and functional groups amenable to various transformations. In principle, this compound could serve as a valuable precursor for introducing a chiral propionamide (B166681) moiety found in some complex natural products. However, documented synthetic routes detailing its incorporation are not available in peer-reviewed journals. The investigation into its utility in this area represents a potential avenue for future synthetic exploration.
Development of New Enantioselective Synthetic Protocols
There is limited information on the development of new enantioselective synthetic protocols that utilize this compound as a chiral auxiliary or reactant. The related (2S)-N-ethyl-2-hydroxypropanamide has been mentioned in the context of its potential as a chiral auxiliary, for instance, in aldol (B89426) reactions to create specific stereoisomers. smolecule.com This suggests that the (2R)-enantiomer could theoretically be employed to achieve the opposite stereochemical outcome in similar reactions.
A general model for how a chiral auxiliary like an N-acylated oxazolidinone can direct the stereochemical course of an aldol reaction involves the formation of a rigid chelated intermediate. wikipedia.org The steric bulk of the auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. While this principle is well-established for other chiral auxiliaries, specific studies and data tables detailing the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved with this compound are not present in the available literature.
Contribution to the Design of Novel Ligands and Catalysts
The design and synthesis of novel chiral ligands are crucial for the advancement of asymmetric catalysis. Chiral 1,2-amino alcohols, a class of compounds structurally related to this compound following reduction of the amide, are known precursors to a wide variety of successful ligands for transition-metal-catalyzed reactions. sfu.ca These ligands can be tailored for specific applications, including asymmetric hydrogenation and carbon-carbon bond-forming reactions.
However, a direct link between this compound and the synthesis of a specific, novel ligand or catalyst with reported performance data is not found in the scientific literature. The potential exists to convert the hydroxyamide into various ligand scaffolds, such as phosphine-amide or bis(oxazoline) (BOX) type ligands. The performance of such hypothetical ligands would need to be experimentally determined and would depend on the specific reaction and metal center.
Table 1: Hypothetical Ligand Scaffolds from this compound
| Ligand Type | Potential Synthetic Transformation | Potential Catalytic Application |
| Amino alcohol | Reduction of the amide group | Asymmetric addition of organozinc reagents to aldehydes |
| Phosphine-amide | Phosphorylation of the hydroxyl group | Asymmetric hydrogenation |
| Bis(oxazoline) (BOX) | Conversion to amino alcohol, followed by cyclization | Asymmetric Diels-Alder reactions |
This table is illustrative of potential research directions and is not based on published experimental data for this compound.
Integration into Automated and High-Throughput Synthesis Platforms
The integration of chiral building blocks into automated and high-throughput synthesis platforms is a key area of modern chemical research, enabling the rapid discovery of new reactions and bioactive molecules. purdue.edu These platforms rely on the availability of versatile and reactive building blocks that can be readily manipulated in a systematic and automated fashion.
Currently, there is no published evidence to suggest that this compound has been integrated into such platforms. Its physical properties, such as solubility and stability under various reaction conditions, would need to be assessed to determine its suitability for automated synthesis. The development of protocols for its use in flow chemistry or in parallel synthesis formats would be a prerequisite for its broader application in high-throughput screening campaigns.
Future Research Directions and Emerging Opportunities
Design and Synthesis of Next-Generation Hydroxypropanamide Derivatives with Tuned Reactivity
The foundational structure of (2R)-N-Ethyl-2-hydroxypropanamide is ripe for modification to create a library of derivatives with fine-tuned steric and electronic properties. Future research will likely focus on the modular synthesis of new analogues to enhance their performance as chiral auxiliaries, ligands, or organocatalysts.
Key areas for synthetic exploration include:
N-Substituent Modification: Replacing the N-ethyl group with a diverse range of aliphatic, aromatic, or functionalized moieties can significantly alter the molecule's steric bulk and electronic environment. For instance, introducing bulky groups can enhance stereoselectivity in reactions where the derivative acts as a chiral auxiliary. The synthesis of N-aryl derivatives, in particular, opens pathways to compounds with potentially different biological activities or catalytic properties. nih.govrsc.org
Hydroxyl Group Derivatization: The secondary alcohol can be converted into ethers, esters, or other functional groups. This modification alters hydrogen bonding capabilities and can be used to attach the molecule to polymer supports or other catalytic centers.
Scaffold Rigidification: Incorporating the hydroxypropanamide motif into more rigid cyclic or bicyclic structures could lock the conformation of the chiral center, leading to higher and more predictable enantioselectivity in catalytic applications. mdpi.com The synthesis of C2-symmetric bisamide ligands from chiral dicarboxylic acids is a well-established strategy that could be adapted to lactic acid-derived structures. mdpi.com
These synthetic strategies will lead to a new generation of chiral compounds whose reactivity can be systematically adjusted for specific applications.
| Modification Site | Potential Substituents/Strategies | Anticipated Effect on Reactivity/Function | Relevant Research Area |
|---|---|---|---|
| N-Amide Group | Bulky alkyl groups (e.g., tert-butyl, adamantyl), Aryl groups (e.g., phenyl, naphthyl), Functionalized chains | Increases steric hindrance, tunes electronic properties, enhances enantioselectivity as a chiral ligand/auxiliary. nih.govrsc.org | Asymmetric Catalysis, Medicinal Chemistry |
| C2-Hydroxyl Group | Alkylation (e.g., O-methyl, O-benzyl), Acylation (e.g., O-acetyl), Silylation | Protects or modifies hydrogen bonding capacity, provides an attachment point for immobilization. | Catalyst Design, Materials Science |
| Overall Scaffold | Incorporation into a macrocycle or bicyclic system, Dimerization to form C2-symmetric bisamides. mdpi.com | Reduces conformational flexibility, enhances stability and stereocontrol in catalysis. mdpi.com | Supramolecular Chemistry, Asymmetric Catalysis |
Application in Novel Catalytic Systems for Asymmetric Transformations
The combination of a stereogenic center, a hydrogen-bond donor (OH), and a hydrogen-bond acceptor (C=O) makes this compound and its derivatives highly promising ligands for asymmetric catalysis. mdpi.com While amino alcohols are well-known catalyst precursors, the specific potential of N-alkyl lactamides is an area with significant room for exploration.
Future research should investigate their application in a variety of metal-catalyzed and organocatalytic reactions:
Ligands for Asymmetric Reductions and Additions: Chiral aminoalcohols are effective ligands for the asymmetric borane (B79455) reduction of ketones. nih.gov The corresponding N-ethylpropanamide could be studied in similar systems, where the amide might offer different coordination properties compared to a free amine.
Development of Chiral Brønsted Acids/Bases: The amide and hydroxyl groups can participate in complex hydrogen-bonding networks, a key feature in many organocatalytic systems. frontiersin.org Derivatives could be designed to act as chiral Brønsted base catalysts for a range of asymmetric transformations. frontiersin.org
Transition Metal Catalysis: Hydroxyamide-based ligands can coordinate with various transition metals (e.g., Titanium, Zinc, Rhodium) to create chiral Lewis acid catalysts for reactions such as asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netmdpi.com Research into phenoxy-amidine ligands for polymerization catalysis has shown that the amide functionality can create robust and highly selective catalysts. researchgate.net Similarly, chiral hydroxamic acids have proven to be versatile ligands for achieving high stereochemical control in the synthesis of complex natural products. mdpi.com
The modular nature of these ligands allows for systematic tuning to optimize activity and selectivity for a target transformation. frontiersin.org
| Asymmetric Reaction Type | Potential Catalyst System | Rationale / Key Feature |
|---|---|---|
| Ketone Reduction | Borane complexes with chiral hydroxypropanamide ligands. nih.gov | In-situ formation of oxazaborolidine-type catalysts. nih.gov |
| Michael Addition | Organocatalyst based on a functionalized hydroxypropanamide scaffold. | Activation of nucleophiles/electrophiles via hydrogen bonding networks. frontiersin.org |
| Friedel-Crafts Alkylation | Lewis acidic metal complexes (e.g., Zn, Cu) with hydroxypropanamide ligands. | Coordination to the metal center creates a chiral pocket around the active site. mdpi.com |
| Lactide Polymerization | Zinc or Aluminum complexes with hydroxypropanamide-derived ligands. researchgate.net | Control of polymer stereochemistry (polylactic acid). researchgate.net |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for accelerating research. For this compound and its derivatives, computational modeling can provide deep insights that guide experimental work.
Emerging opportunities in this area include:
Transition State Analysis: DFT calculations can be used to model the transition states of reactions catalyzed by hydroxypropanamide-based systems. researchgate.netinformaticsjournals.co.inresearchgate.net This allows researchers to understand the origins of stereoselectivity by comparing the energies of competing diastereomeric transition states, thus enabling rational catalyst design rather than empirical screening. researchgate.netyoutube.comyoutube.com
Predicting Interaction Energies: Modeling can quantify the strength and geometry of non-covalent interactions, such as the crucial hydrogen bonds that govern self-assembly and catalyst-substrate binding. fip.org Techniques like Atoms in Molecules (AIM) can analyze electron density to characterize these bonds. fip.org
Virtual Screening of Derivatives: Before undertaking complex syntheses, libraries of virtual derivatives can be created and computationally screened. For example, docking simulations can predict the binding affinity and orientation of different derivatives within a catalyst's active site or a biological target, as has been done to design novel anti-cancer agents from related structures. nih.gov
These computational approaches reduce the time and resources required for discovery by focusing experimental efforts on the most promising candidates and reaction conditions.
Exploration of Self-Assembly and Supramolecular Chemistry Involving this compound
The ability of chiral molecules to self-assemble into ordered, higher-order structures is a cornerstone of modern materials science. The hydrogen-bond donor (OH) and acceptor (amide C=O and N-H) groups of this compound make it an ideal building block for supramolecular chemistry.
Future research directions include:
Chiral Supramolecular Polymers: Small chiral molecules, particularly those with amide functionalities, can assemble into helical polymers through directional hydrogen bonding. acs.org Investigations into the aggregation behavior of this compound in various solvents could reveal the formation of such "supramolecular polymers," which have applications in chiroptical materials and asymmetric catalysis.
Organogel Formation: Low-molecular-weight gelators often rely on a combination of hydrogen bonding and other non-covalent interactions to form fibrillar networks that immobilize a solvent. The interplay between the chiral center and intermolecular hydrogen bonds in hydroxypropanamide derivatives could be harnessed to create novel chiral organogels. nih.gov Studies on multi-component gels have shown that chirality can have a profound impact on the resulting nanoscale structure and material properties. nih.gov
Crystal Engineering: A detailed analysis of the crystal packing of this compound and its derivatives will reveal the preferred hydrogen-bonding networks (e.g., head-to-tail chains, sheets, or 3D structures). nih.govresearchgate.net This understanding is crucial for designing crystalline materials with specific properties and for controlling polymorphism.
The amplification of molecular-scale chirality to the macroscopic level through self-assembly is a key opportunity for creating advanced functional materials from this simple chiral building block. acs.org
Development of Sustainable Synthetic Routes and Processes
The increasing demand for environmentally friendly chemical processes is a major driver of innovation. Given that this compound is derived from lactic acid, a renewable feedstock, developing green synthetic methodologies is a particularly relevant and impactful area of research.
Key opportunities for sustainable synthesis include:
Biocatalytic Amidation: The use of enzymes offers a highly selective and green alternative to traditional chemical methods for amide bond formation. rsc.orgmanchester.ac.uk Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze direct amidation reactions in environmentally benign solvents. nih.gov Nitrile hydratases, potentially used in chemoenzymatic cascades, provide another powerful biocatalytic route to amides. nih.govresearchgate.net These enzymatic methods operate under mild conditions and can circumvent the need for protecting groups and hazardous coupling reagents. nih.govnih.gov
Catalyst- and Solvent-Free Synthesis: Research has demonstrated that α-hydroxy amides can be synthesized by the direct thermal amidation of lactic acid with amines under solvent- and catalyst-free conditions. researchgate.net Optimizing this approach for N-ethyl amine could provide a very high atom economy process.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for direct amidation reactions, often under solvent-free conditions with minimal catalyst loading. mdpi.com This technology offers a path to a more energy-efficient synthesis. mdpi.com
Use of Green Catalysts: Lactic acid itself has been shown to catalyze transamidation reactions, presenting an intriguing possibility for auto-catalyzed or minimally-catalyzed processes that are inherently green. sioc-journal.cn
| Synthetic Strategy | Key Advantages | Potential Challenges | Relevant Research |
|---|---|---|---|
| Enzymatic Synthesis (e.g., Lipase) | High stereoselectivity, mild conditions (temp, pH), renewable catalyst, reduced waste. rsc.orgnih.govnih.gov | Enzyme stability, substrate scope, cost of enzyme, downstream processing. | Biocatalysis nih.gov |
| Solvent-Free Direct Amidation | Excellent atom economy, no solvent waste, simple procedure. researchgate.net | Requires elevated temperatures, may have limited substrate scope (less reactive amines). researchgate.net | Green Chemistry researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency, often solvent-free. mdpi.com | Specialized equipment required, potential for localized overheating. | Process Chemistry mdpi.com |
| Chemoenzymatic Cascade | Combines multiple steps into one pot, reduces intermediate purification, high efficiency. nih.govresearchgate.net | Compatibility of biocatalyst and chemical catalyst/conditions is critical. nih.gov | Synthetic Biology nih.gov |
Q & A
Q. What spectroscopic methods are recommended for characterizing (2R)-N-Ethyl-2-hydroxypropanamide?
To confirm the molecular structure, use:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to identify proton environments and carbon frameworks. For example, chiral centers can be distinguished via coupling constants in H NMR .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., hydroxyl at ~3200–3600 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (117.148 g/mol) and fragmentation patterns .
Q. What physical properties are critical for laboratory handling of this compound?
Key properties include:
- Boiling Point : 280.9±23.0 °C (requires controlled heating to avoid decomposition) .
- Density : 1.0±0.1 g/cm (relevant for solvent selection and volumetric measurements) .
- Hydrophilicity : The hydroxyl and amide groups suggest moderate solubility in polar solvents like ethanol or DMSO, requiring pre-experiment solubility testing .
Advanced Research Questions
Q. How can the stereochemical integrity of this compound be verified during synthesis?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC to separate enantiomers and quantify enantiomeric excess .
- Optical Rotation : Compare experimental specific rotation values with literature data for the (R)-configuration .
- X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, as demonstrated in structurally related amides .
Q. What experimental designs are suitable for studying its role in enzyme-substrate interactions?
- Kinetic Assays : Measure and to assess competitive inhibition or substrate mimicry. For example, monitor enzymatic hydrolysis rates using UV-Vis spectroscopy .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (ΔH, ΔS) between the compound and target enzymes .
- Molecular Docking Simulations : Predict binding modes using software like AutoDock, validated by mutagenesis studies .
Q. How should researchers resolve discrepancies between observed and predicted reactivity?
- Computational Modeling : Apply density functional theory (DFT) to compare theoretical reaction pathways with experimental outcomes (e.g., unexpected oxidation products) .
- Isotopic Labeling : Use O or H isotopes to trace reaction mechanisms, particularly for hydroxyl or amide group involvement .
- Control Experiments : Vary reaction conditions (pH, temperature) to isolate contributing factors .
Q. What statistical methods are critical for interpreting biological activity data?
- Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC or IC values .
- ANOVA with Post-Hoc Tests : Compare means across experimental groups (e.g., enzyme inhibition at varying concentrations) .
- Error Propagation Analysis : Account for uncertainties in purity (±5% by HPLC) when reporting biological efficacy .
Methodological Guidance
Q. How to optimize solubility for in vitro bioassays?
- Co-Solvent Systems : Use ethanol/PBS mixtures (≤10% organic phase) to balance solubility and biocompatibility .
- Sonication : Enhance dissolution via ultrasonic agitation (e.g., 30 minutes at 40 kHz) .
- Dynamic Light Scattering (DLS) : Monitor particle size to ensure colloidal stability in aqueous buffers .
Q. What protocols ensure stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
